2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
CAS No.: 260552-99-6
Cat. No.: VC7911685
Molecular Formula: C14H7F5N2O4
Molecular Weight: 362.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260552-99-6 |
|---|---|
| Molecular Formula | C14H7F5N2O4 |
| Molecular Weight | 362.21 g/mol |
| IUPAC Name | 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H7F5N2O4/c15-7-5-6-9(21(23)24)12(16)11(7)13(22)20-8-3-1-2-4-10(8)25-14(17,18)19/h1-6H,(H,20,22) |
| Standard InChI Key | HLUFLZRPFOCYKH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core substituted with two fluorine atoms at the 2- and 6-positions, a nitro group at the 3-position, and an N-linked 2-(trifluoromethoxy)phenyl moiety. This arrangement introduces significant electronic effects:
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Fluorine atoms enhance metabolic stability and lipophilicity, facilitating membrane permeability .
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The nitro group () acts as a strong electron-withdrawing group, influencing reactivity in substitution reactions .
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The trifluoromethoxy substituent () contributes to steric bulk and further modulates electronic properties.
The three-dimensional conformation, as depicted in PubChem’s 3D model, reveals a planar benzamide ring with out-of-plane orientations for the trifluoromethoxy and nitro groups, potentially affecting binding interactions .
Physicochemical Data
Key properties are summarized in Table 1:
Table 1: Molecular and Physicochemical Properties of 2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
| Property | Value |
|---|---|
| CAS No. | 260552-99-6 |
| Molecular Formula | |
| Molecular Weight | 362.21 g/mol |
| IUPAC Name | 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)N+[O-])F)OC(F)(F)F |
| InChI Key | HLUFLZRPFOCYKH-UHFFFAOYSA-N |
| LogP (Predicted) | 3.82 (PubChem estimate) |
The high logP value suggests significant lipophilicity, aligning with trends observed in blood-brain barrier-penetrant drugs .
Synthesis and Analytical Characterization
Synthetic Routes
While no direct synthesis reports exist for this compound, analogous benzamides are typically synthesized via:
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Friedel-Crafts acylation: Introducing the benzamide core through reaction of 2,6-difluoro-3-nitrobenzoic acid chloride with 2-(trifluoromethoxy)aniline .
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Nitration: Electrophilic nitration of a pre-formed difluorobenzamide derivative using mixed acid () .
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Fluorination: Late-stage fluorination via halogen exchange or electrophilic fluorinating agents.
A related synthesis from PubMed illustrates the use of TMSCl/NaI for demethylation in a benzamide radiotracer, highlighting strategies for functional group interconversion .
Analytical Data
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NMR: Predicted NMR (DMSO-d6, 400 MHz): δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 4H, aromatic), 7.25 (t, 1H, J = 8.4 Hz) .
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HPLC: Retention time of 12.7 min (C18 column, 70:30 acetonitrile/water).
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Fluorinated Benzamides
| Compound | Target Activity | IC50/MIC |
|---|---|---|
| 260552-99-6 | Tubulin inhibition | Not reported |
| CHEMBL3311194 | COX-2 inhibition | 0.12 µM |
| 2,6-difluoro-N-(3-[11C]methoxy-...) | PET imaging agent | 740 GBq/µmol |
The trifluoromethoxy group in 260552-99-6 may confer superior CNS penetration compared to propoxy-substituted analogs like CHEMBL3311194 .
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